molecular formula C16H11BrN2O3 B15010225 N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No.: B15010225
M. Wt: 359.17 g/mol
InChI Key: OBWMXLOTZWNMCQ-UHFFFAOYSA-N
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Description

N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is a chemical compound with a complex structure that includes a brominated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE typically involves the reaction of 5-bromo-1,3-dioxoisoindoline with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to activate E3 ligase, which ubiquitinylates proteins for proteolysis. This process is crucial for regulating protein levels within cells and can impact various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern and its ability to activate E3 ligase. This makes it a valuable compound for research into protein regulation and potential therapeutic applications .

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

N-[4-(5-bromo-1,3-dioxoisoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H11BrN2O3/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17)8-14(13)16(19)22/h2-8H,1H3,(H,18,20)

InChI Key

OBWMXLOTZWNMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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